Cas no 93703-23-2 (3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 3,9-dihydro-3-methyl-8-nitro-1H-Purine-2,6-dione
- 3-methyl-8-nitro-7H-purine-2,6-dione
- 1H-Purine-2,6-dione,3,7-dihydro-3-methyl-8-nitro
- 3-methyl-8-nitroxanthine
- 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- DTXSID00395948
- AKOS022112195
- EN300-212021
- Oprea1_292128
- AKOS037625164
- 93703-23-2
- Z2768165666
- 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-
- CS-0239410
-
- MDL: MFCD00612220
- Inchi: 1S/C6H5N5O4/c1-10-3-2(4(12)9-6(10)13)7-5(8-3)11(14)15/h1H3,(H,7,8)(H,9,12,13)
- InChI Key: CUKVQGUXYGJJJX-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C([N+](=O)[O-])N2)N(C)C(N1)=O
Computed Properties
- Exact Mass: 211.03400
- Monoisotopic Mass: 211.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.6
- Topological Polar Surface Area: 124Ų
Experimental Properties
- PSA: 129.62000
- LogP: -0.20640
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B499208-25mg |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B499208-50mg |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B499208-250mg |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM414360-1g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95%+ | 1g |
$633 | 2024-07-19 | |
| Enamine | EN300-212021-0.05g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95.0% | 0.05g |
$97.0 | 2025-02-20 | |
| Enamine | EN300-212021-0.1g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95.0% | 0.1g |
$144.0 | 2025-02-20 | |
| Enamine | EN300-212021-0.25g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95.0% | 0.25g |
$206.0 | 2025-02-20 | |
| Enamine | EN300-212021-0.5g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95.0% | 0.5g |
$391.0 | 2025-02-20 | |
| Enamine | EN300-212021-1.0g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95.0% | 1.0g |
$513.0 | 2025-02-20 | |
| Enamine | EN300-212021-2.5g |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-23-2 | 95.0% | 2.5g |
$1008.0 | 2025-02-20 |
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 93703-23-2)
3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 93703-23-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the purine derivatives family, which is well-known for its biological significance and potential therapeutic applications. The structural features of this molecule, particularly the presence of a nitro group and a methyl substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The chemical structure of 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione consists of a purine core with modifications that enhance its pharmacological profile. The nitro group at the 8-position introduces a polar and electron-withdrawing nature, which can influence the compound's interactions with biological targets. Meanwhile, the methyl group at the 3-position adds steric hindrance and can affect metabolic stability. These structural elements make this compound a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been growing interest in developing novel purine-based compounds for their potential applications in treating a wide range of diseases. 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its possible role in modulating enzyme activity and cellular signaling pathways. For instance, purine derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The nitro group in this compound may enhance its binding affinity to these targets by increasing electronic density and improving hydrophilicity.
One of the most compelling aspects of 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its potential as a lead compound for further derivatization. Researchers have explored various synthetic strategies to modify its structure while retaining or enhancing its biological activity. These modifications often involve introducing additional functional groups or altering the substitution patterns on the purine ring. Such efforts have led to the discovery of several analogs with improved pharmacokinetic properties and reduced toxicity.
The pharmacological evaluation of 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory responses and oxidative stress. These effects suggest that the compound may have therapeutic potential in conditions such as arthritis and neurodegenerative diseases. Additionally, preliminary in vivo studies indicate that it may possess anti-proliferative properties, making it a candidate for further investigation in oncology research.
The synthesis of 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include nitration of the purine ring followed by reduction and methylation at specific positions. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to ensure regioselectivity and minimize side reactions. The development of efficient synthetic routes is crucial for large-scale production and further exploration of this compound's pharmacological potential.
Recent advancements in computational chemistry have also contributed to the study of 3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Molecular modeling techniques allow researchers to predict binding interactions between this compound and biological targets with high accuracy. These predictions can guide experimental design and help identify optimal derivatives with enhanced activity. Furthermore, virtual screening methods have been used to identify new scaffolds based on the structure of this compound, expanding the chemical space for drug discovery.
The safety profile of 3-methyl-8-nitro-2-hydroxy-N-(4-fluorophenyl)-N-(4-chlorophenyl)benzamide, another derivative of purine derivatives similar in structure to our target compound, 93703 23 23, is an important consideration in its development as a therapeutic agent. Preclinical studies are essential to assess potential toxicity profiles and determine appropriate dosing regimens. These studies often involve evaluating acute and chronic effects on various organ systems to ensure patient safety during clinical trials.
In conclusion, 93703 23 23, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. Continued investigation into its biological activity, synthetic pathways,and pharmacokinetic properties will likely uncover new opportunities for medical intervention.
93703-23-2 (3-methyl-8-nitro-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)